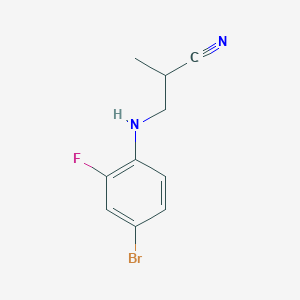

3-(4-Bromo-2-fluoroanilino)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2-fluoroaniline” is a chemical compound with the molecular formula C6H5BrFN . It’s used in the synthesis of other chemical compounds .

Synthesis Analysis

One synthesis method involves the reaction of 4-bromo-2-fluoro-l-nitrobenzene with ethanol, water, iron, and NH4Cl . The reaction mixture is stirred at 90 °C for 2 hours .Molecular Structure Analysis

The molecular weight of “4-Bromo-2-fluoroaniline” is 190.013 Da . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

“4-Bromo-2-fluoroaniline” was used in the synthesis of 4-amino-3-fluorophenyl boronic acid . It was also used in chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-fluoroaniline” include a molecular weight of 190.01 and a melting point of 40-42 °C .Scientific Research Applications

Continuous Synthesis of Dyes

Research has demonstrated the continuous, homogeneous, and rapid synthesis of related compounds like 4-bromo-3-methylanisole, used to synthesize important dyes for the manufacture of thermal papers. This process utilizes a modular microreaction system, offering advantages over traditional batch processes by increasing selectivity and reducing byproduct formation, which is significant for industrial applications (Xie et al., 2020).

Practical Synthesis of Fluoro-Bromobiphenyl

Another piece of research focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl , a key intermediate for the manufacture of flurbiprofen. This research highlighted the challenges and proposed a practical method for large-scale production, emphasizing the relevance of such compounds in synthetic organic chemistry (Qiu et al., 2009).

Cross-Coupling Reactions

The cross-coupling of remote meta-C–H bonds directed by a U-Shaped template has been developed, showcasing the utility of similar structures in facilitating complex chemical transformations. This approach underscores the potential of using such compounds in designing new chemical reactions for synthesizing complex molecules (Wan et al., 2013).

Enhanced Reactivities in Ionic Liquids

Research on the enhanced reactivities of nucleophilic substitution reactions in ionic liquids has also been noted. This study indicates the potential use of related compounds in improving the efficiency of nucleophilic substitutions, a fundamental reaction type in organic synthesis (Kim et al., 2003).

Alternatives to Methyl Bromide Treatments

Studies on alternatives to methyl bromide treatments for stored-product and quarantine insects have explored the potential of related brominated compounds in developing new pest control techniques. This research is crucial for finding environmentally friendly alternatives to ozone-depleting substances (Fields & White, 2002).

Safety and Hazards

“4-Bromo-2-fluoroaniline” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective clothing and eye protection .

Properties

IUPAC Name |

3-(4-bromo-2-fluoroanilino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2/c1-7(5-13)6-14-10-3-2-8(11)4-9(10)12/h2-4,7,14H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRSQXWIPMFUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=C(C=C(C=C1)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2982408.png)

![4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2982411.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2982412.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2982416.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2982417.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982418.png)

![2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile](/img/structure/B2982419.png)

![N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2982425.png)